2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride
Overview
Description
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is an organic compound that features a benzene ring substituted with a bromomethyl group, a methylsulphonyl group, and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride typically involves the bromination of a suitable precursor, such as 5-(methylsulphonyl)benzotrifluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzotrifluoride: Similar structure but lacks the methylsulphonyl group.
2-(Bromomethyl)-5-(methylthio)benzotrifluoride: Contains a methylthio group instead of a methylsulphonyl group.
2-(Chloromethyl)-5-(methylsulphonyl)benzotrifluoride: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is unique due to the combination of the bromomethyl and methylsulphonyl groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H8BrF3O2S
- Molecular Weight: 303.14 g/mol
- IUPAC Name: this compound
This compound contains a bromomethyl group, a methylsulfonyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacological applications.
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit various protein kinases implicated in cancer progression. For instance, the presence of the bromomethyl and sulfonyl groups may enhance the compound's ability to interact with kinase targets, potentially leading to anticancer effects. Abnormal protein kinase activity is associated with numerous cancers, suggesting that inhibitors targeting these pathways could be beneficial .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with methylsulfonyl groups are often linked to reduced inflammation through modulation of inflammatory pathways. This has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
3. Metabolic Disorder Treatment
There is emerging evidence that compounds similar to this compound may be useful in treating metabolic disorders. The ability to influence metabolic pathways through kinase inhibition could provide therapeutic avenues for conditions like diabetes and obesity .
Case Studies and Research Findings
A review of literature reveals several studies that have investigated the biological activities of benzotrifluoride derivatives:
- Study on Anticancer Properties: A study demonstrated that benzotrifluoride derivatives could inhibit specific kinases involved in tumor growth, leading to reduced cell proliferation in vitro .
- Inflammation Modulation: Research highlighted the role of sulfonamide derivatives in reducing markers of inflammation in animal models, suggesting potential therapeutic benefits for inflammatory diseases .
- Metabolic Pathway Influence: Another study indicated that certain benzotrifluoride derivatives could modulate insulin signaling pathways, providing insights into their potential use in managing metabolic disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(bromomethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSMWCRBEGDPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679881 | |
Record name | 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934557-65-0 | |
Record name | 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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